molecular formula C8H10F2Si B14591912 Fluoro(4-fluorophenyl)dimethylsilane CAS No. 61228-28-2

Fluoro(4-fluorophenyl)dimethylsilane

Cat. No.: B14591912
CAS No.: 61228-28-2
M. Wt: 172.25 g/mol
InChI Key: VTRNTOVZQYRFAS-UHFFFAOYSA-N
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Description

Fluoro(4-fluorophenyl)dimethylsilane is an organosilicon compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(4-fluorophenyl)dimethylsilane typically involves the reaction of 4-fluorophenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:

4Fluorophenylmagnesium bromide+DimethylchlorosilaneThis compound+MgBrCl4-\text{Fluorophenylmagnesium bromide} + \text{Dimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 4−Fluorophenylmagnesium bromide+Dimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the molar ratios of the reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Fluoro(4-fluorophenyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include substituted phenylsilane derivatives, silanols, and siloxanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Fluoro(4-fluorophenyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: The compound is explored for its potential use in the development of bioactive molecules and as a probe in biological studies.

    Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty polymers, coatings, and materials with unique properties.

Mechanism of Action

The mechanism by which Fluoro(4-fluorophenyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

    (4-Fluorophenyl)dimethylsilane: Lacks the additional fluorine atom on the phenyl ring.

    (4-Chlorophenyl)dimethylsilane: Contains a chlorine atom instead of a fluorine atom.

    (4-Bromophenyl)dimethylsilane: Contains a bromine atom instead of a fluorine atom.

Uniqueness: Fluoro(4-fluorophenyl)dimethylsilane is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in chemical synthesis and research.

Properties

CAS No.

61228-28-2

Molecular Formula

C8H10F2Si

Molecular Weight

172.25 g/mol

IUPAC Name

fluoro-(4-fluorophenyl)-dimethylsilane

InChI

InChI=1S/C8H10F2Si/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

VTRNTOVZQYRFAS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)F)F

Origin of Product

United States

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